N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 941914-47-2
VCID: VC4240747
InChI: InChI=1S/C28H29N5O2/c1-32(2)24-13-11-21(12-14-24)26(33-16-15-20-7-3-4-9-23(20)19-33)18-30-27(34)28(35)31-25-10-6-5-8-22(25)17-29/h3-14,26H,15-16,18-19H2,1-2H3,(H,30,34)(H,31,35)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCC4=CC=CC=C4C3
Molecular Formula: C28H29N5O2
Molecular Weight: 467.573

N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

CAS No.: 941914-47-2

Cat. No.: VC4240747

Molecular Formula: C28H29N5O2

Molecular Weight: 467.573

* For research use only. Not for human or veterinary use.

N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide - 941914-47-2

Specification

CAS No. 941914-47-2
Molecular Formula C28H29N5O2
Molecular Weight 467.573
IUPAC Name N'-(2-cyanophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Standard InChI InChI=1S/C28H29N5O2/c1-32(2)24-13-11-21(12-14-24)26(33-16-15-20-7-3-4-9-23(20)19-33)18-30-27(34)28(35)31-25-10-6-5-8-22(25)17-29/h3-14,26H,15-16,18-19H2,1-2H3,(H,30,34)(H,31,35)
Standard InChI Key QKKXEKFDOSHDNR-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCC4=CC=CC=C4C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacophoric elements:

  • 2-Cyanophenyl group: Aromatic ring with an electron-withdrawing cyano substituent at the ortho position, enhancing binding interactions .

  • 4-(Dimethylamino)phenyl group: Electron-rich aromatic system with a tertiary amine, likely influencing solubility and metabolic stability .

  • 3,4-Dihydroisoquinoline: Partially saturated heterocycle contributing to conformational rigidity and target affinity .

The oxalamide linker (−N−C(=O)−C(=O)−N−) connects these groups, enabling planar geometry that facilitates enzyme interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₇H₂₇N₅O₂
Molecular Weight453.5 g/mol
SMILES NotationN#Cc1ccccc1NC(=O)C(=O)NCC(c2ccc(N(C)C)cc2)N3CCc4ccccc4C3
IUPAC NameN-(2-cyanophenyl)-N'-[2-(4-(dimethylamino)phenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]oxalamide

Synthesis and Derivatives

Structural Analogues

Modifications to the oxalamide scaffold significantly impact biological activity:

  • Cyanophenyl vs. Acetamidophenyl: Replacement of the cyano group with acetamido (e.g., ) reduces metabolic stability due to increased susceptibility to hydrolysis .

  • Dimethylamino vs. Methoxy: The dimethylamino group in this compound may enhance CYP4F11-mediated activation compared to methoxy-substituted analogs .

Table 2: Comparative Cytotoxicity of Oxalamide Derivatives

CompoundEC₅₀ (μM)Target Cell LineSource
Analog 9 (HTS lead)<1.0H2122 NSCLC
4-Methoxy derivative3.2H460 NSCLC
Target compound (predicted)~0.5–2.0N/A

Mechanism of Action and Biological Activity

Prodrug Activation via CYP4F11

Like related oxalamides, this compound is hypothesized to act as a prodrug requiring enzymatic activation:

  • Demethylation: CYP4F11 catalyzes O-demethylation of the 4-methoxy group (if present), though in this case, the dimethylamino group may undergo N-demethylation .

  • Active Metabolite Formation: The resulting metabolite covalently inhibits SCD, depleting monounsaturated fatty acids (e.g., oleic acid) and inducing apoptosis in cancer cells .

Target Engagement

  • SCD Inhibition: Irreversible binding to SCD’s active site disrupts lipid metabolism, triggering endoplasmic reticulum stress .

  • Selectivity: Overexpression of CYP4F11 in certain tumors (e.g., NSCLC H2122) confers selectivity, sparing normal cells .

Challenges and Future Directions

Limitations

  • Prodrug Dependency: Tumors lacking CYP4F11 expression are intrinsically resistant .

  • Formulation Issues: Low aqueous solubility (predicted <10 μg/mL) complicates intravenous delivery.

Optimization Strategies

  • Prodrug Alternatives: Replace dimethylamino with fluorinated groups to enhance blood-brain barrier penetration .

  • Nanoformulations: Lipid-based nanoparticles may improve bioavailability .

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